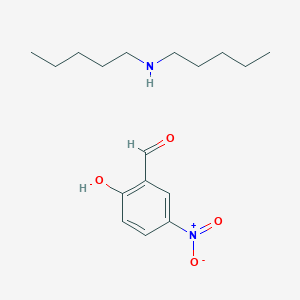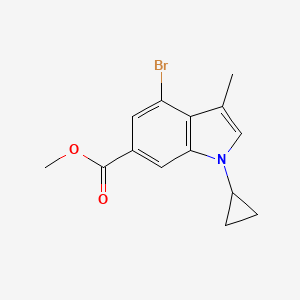
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 4th position, a cyclopropyl group at the 1st position, and a methyl group at the 3rd position of the indole ring, with a carboxylate ester group at the 6th position.
Métodos De Preparación
The synthesis of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by cyclopropylation and esterification reactions. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyclopropylating agents such as cyclopropyl bromide . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate: Lacks the methyl group at the 3rd position.
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2nd position instead of the 6th.
These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1956380-38-3 |
|---|---|
Fórmula molecular |
C14H14BrNO2 |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3 |
Clave InChI |
OBLKEXWHJMGVQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


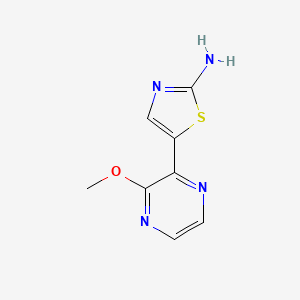
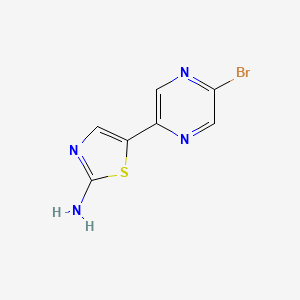
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)
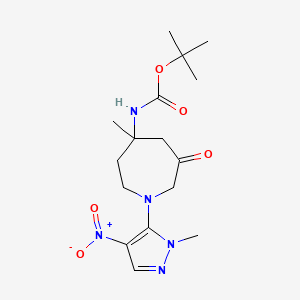
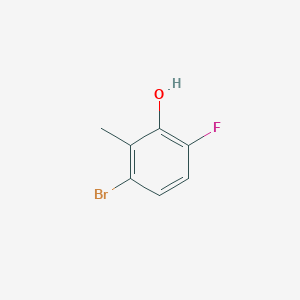
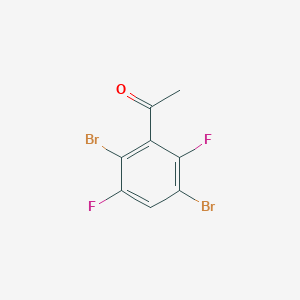
![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
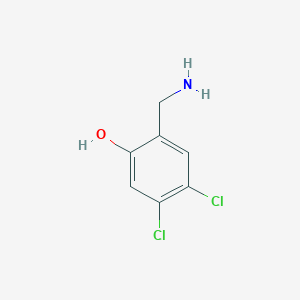
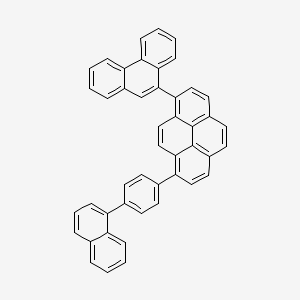
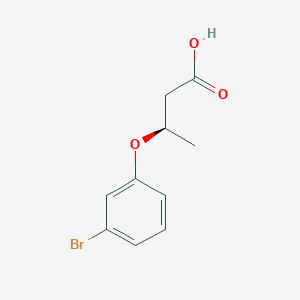
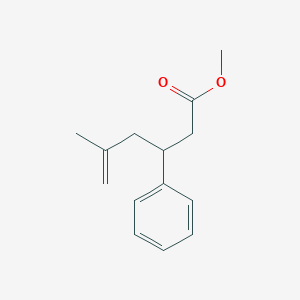
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)
